1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one
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Overview
Description
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-diketone.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings through a suitable linker, such as a propanone group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-imidazol-4-yl)propan-1-one
- 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-indol-4-yl)propan-1-one
- 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-triazol-4-yl)propan-1-one
Comparison: Compared to these similar compounds, 1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one may exhibit unique properties due to the presence of the pyrazole ring. This ring can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(14-16-6-3-2-4-7-16)18-8-5-11-23(15-18)19(24)10-9-17-12-20-21-13-17/h2-4,6-7,12-13,18H,5,8-11,14-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKYJZTBUVMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCC3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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